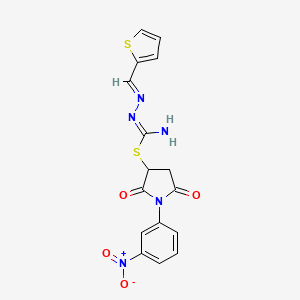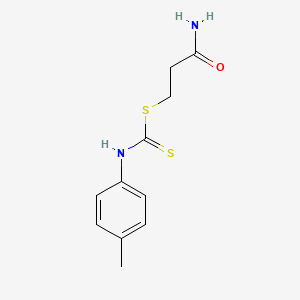
N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, commonly referred to as I-BET151, is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. I-BET151 has been shown to have potential therapeutic applications in these areas, making it an important molecule for scientific research.
Mecanismo De Acción
I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 works by selectively binding to the bromodomains of N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide proteins, which are involved in the regulation of gene expression. By binding to these domains, I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 prevents the recruitment of transcriptional co-activators, leading to the suppression of gene expression. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In immune cells, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In cardiovascular cells, it has been shown to reduce the expression of genes involved in atherosclerosis, leading to a decrease in plaque buildup in the arteries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 in lab experiments include its high selectivity for N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide proteins, its ability to inhibit gene expression, and its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. However, there are also limitations to using I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151. One area of research is the development of more potent and selective N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 and its potential side effects.
Métodos De Síntesis
The synthesis of I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 involves a multi-step process that begins with the reaction of 4-iodoaniline with ethyl 2-cyanoacetate to form an intermediate product. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the 2H-3,4'-bi-1,2,4-triazole ring system. The final step involves the introduction of the carboxamide group by reacting the intermediate with chloroacetyl chloride and sodium hydroxide. The resulting product is I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151.
Aplicaciones Científicas De Investigación
I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. In cancer research, I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to various stimuli. In cardiovascular disease research, I-N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide151 has been shown to reduce the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN7O/c12-7-1-3-8(4-2-7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVVCUHWDQHYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC(=NN2)N3C=NN=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)

![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)

![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)